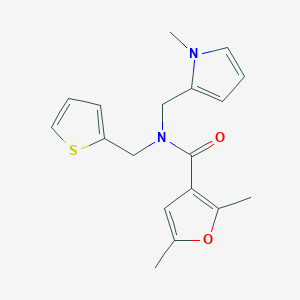
2,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on cell growth, monoclonal antibody production, and its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O2S, with a molecular weight of approximately 318.44 g/mol. Its structure features a furan ring, a thiophene moiety, and a pyrrole derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several significant biological activities:
-
Monoclonal Antibody Production :
- The compound has been shown to enhance the production of monoclonal antibodies (mAbs) in cell cultures. It does this by suppressing cell growth while increasing the specific glucose uptake rate and the intracellular ATP levels during mAb production processes . This suggests that it may improve the efficiency of bioprocesses in therapeutic antibody production.
- Inhibition of Galactosylation :
-
Cell Viability and Productivity :
- The structure-activity relationship studies indicate that derivatives of this compound can enhance cell-specific productivity without significantly compromising cell viability. For instance, the presence of 2,5-dimethylpyrrole within its structure was noted to be particularly effective in increasing productivity in batch cultures .
Table 1: Summary of Biological Activities
Case Studies
One notable study involved the application of this compound in Chinese Hamster Ovary (CHO) cells, which are commonly used for producing therapeutic proteins. The results indicated that supplementation with this compound led to a significant increase in mAb production compared to control conditions. The study highlighted the importance of optimizing culture conditions and the potential for using this compound as an additive in biopharmaceutical manufacturing .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following observations were made:
- Pyrrole Derivatives : The presence of 2,5-dimethylpyrrole was identified as a key structural component that enhances cellular productivity.
- Furan and Thiophene Moieties : These groups contribute to the overall pharmacological profile by potentially interacting with specific cellular targets or pathways.
Table 2: Structure-Activity Relationship Findings
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-10-17(14(2)22-13)18(21)20(12-16-7-5-9-23-16)11-15-6-4-8-19(15)3/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXVENJFBSFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CN2C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













